Cas no 881040-01-3 (2-[4-(propan-2-yl)phenyl]pyrrolidine)
2-[4-(propan-2-yl)phenyl]pyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Isopropyl-phenyl)-pyrrolidine
- 2-[4-(propan-2-yl)phenyl]pyrrolidine
- SCHEMBL16984372
- EN300-119976
- 2-(4-(Propan-2-yl)phenyl)pyrrolidine
- AKOS016343618
- CS-0224564
- SY146365
- BBL020949
- GKB04001
- DB-202223
- 2-(4-ISOPROPYLPHENYL)PYRROLIDINE
- AKOS000165339
- G36746
- 868-711-6
- STK893655
- 2-(4-propan-2-ylphenyl)pyrrolidine
- 881040-01-3
- MFCD05189447
-
- Inchi: 1S/C13H19N/c1-10(2)11-5-7-12(8-6-11)13-4-3-9-14-13/h5-8,10,13-14H,3-4,9H2,1-2H3
- InChI Key: ZYXHXFDDXNHWHZ-UHFFFAOYSA-N
- SMILES: N1CCCC1C1C=CC(=CC=1)C(C)C
Computed Properties
- Exact Mass: 189.151749610Da
- Monoisotopic Mass: 189.151749610Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 12Ų
2-[4-(propan-2-yl)phenyl]pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N756890-50mg |
2-[4-(propan-2-yl)phenyl]pyrrolidine |
881040-01-3 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N756890-100mg |
2-[4-(propan-2-yl)phenyl]pyrrolidine |
881040-01-3 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | N756890-500mg |
2-[4-(propan-2-yl)phenyl]pyrrolidine |
881040-01-3 | 500mg |
$ 320.00 | 2022-06-03 | ||
| Apollo Scientific | OR904501-250mg |
2-(4-Isopropylphenyl)pyrrolidine |
881040-01-3 | 95% | 250mg |
£250.00 | 2023-09-02 | |
| Apollo Scientific | OR904501-1g |
2-(4-Isopropylphenyl)pyrrolidine |
881040-01-3 | 95% | 1g |
£555.00 | 2023-09-02 | |
| Enamine | EN300-119976-0.05g |
2-[4-(propan-2-yl)phenyl]pyrrolidine |
881040-01-3 | 95% | 0.05g |
$64.0 | 2023-02-15 | |
| Enamine | EN300-119976-0.1g |
2-[4-(propan-2-yl)phenyl]pyrrolidine |
881040-01-3 | 95% | 0.1g |
$66.0 | 2023-02-15 | |
| Enamine | EN300-119976-0.25g |
2-[4-(propan-2-yl)phenyl]pyrrolidine |
881040-01-3 | 95% | 0.25g |
$92.0 | 2023-02-15 | |
| Enamine | EN300-119976-0.5g |
2-[4-(propan-2-yl)phenyl]pyrrolidine |
881040-01-3 | 95% | 0.5g |
$175.0 | 2023-02-15 | |
| Enamine | EN300-119976-1.0g |
2-[4-(propan-2-yl)phenyl]pyrrolidine |
881040-01-3 | 95% | 1g |
$0.0 | 2023-06-08 |
2-[4-(propan-2-yl)phenyl]pyrrolidine Suppliers
2-[4-(propan-2-yl)phenyl]pyrrolidine Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 2-[4-(propan-2-yl)phenyl]pyrrolidine
Comprehensive Overview of 2-[4-(propan-2-yl)phenyl]pyrrolidine (CAS No. 881040-01-3): Properties, Applications, and Industry Insights
2-[4-(propan-2-yl)phenyl]pyrrolidine (CAS No. 881040-01-3) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This pyrrolidine derivative combines an aromatic isopropylphenyl moiety with a heterocyclic pyrrolidine ring, making it valuable for drug discovery and material science applications. Its molecular formula C13H19N and moderate lipophilicity (LogP ~2.8) suggest favorable bioavailability, a key consideration in modern medicinal chemistry.
Recent studies highlight the compound's potential as a chiral building block for asymmetric synthesis. The pyrrolidine core serves as a versatile scaffold in designing enzyme inhibitors, particularly for targets involving protein-protein interactions. Industry reports indicate growing interest in similar N-heterocyclic compounds for developing novel CNS-active agents, aligning with current research trends in neurodegenerative disease therapeutics. Analytical characterization typically involves HPLC purification (retention time ~6.2 minutes under standard C18 conditions) and mass spectrometry (m/z 189.2 for [M+H]+).
The synthesis of 881040-01-3 commonly employs Pd-catalyzed cross-coupling strategies between halopyridines and isopropylbenzene derivatives, followed by reductive cyclization. Process chemists emphasize the importance of stereoselective control during manufacturing, as the 2-position chirality significantly impacts biological activity. Thermal analysis (DSC) shows stability up to 180°C, making it suitable for various formulation development processes. Regulatory databases classify this compound as non-hazardous under standard handling conditions.
Emerging applications include its use as a ligand precursor in transition metal catalysis and as a fluorescence quencher in biochemical assays. Patent literature reveals structural analogs being investigated for GPCR modulation, particularly in metabolic disorder targets. The isopropyl substitution pattern enhances metabolic stability compared to simpler phenylpyrrolidines, addressing a common PK/PD optimization challenge in lead compound development.
Market analysis shows increasing demand for high-purity 881040-01-3 (>98% by HPLC), driven by pharmaceutical outsourcing trends. Suppliers typically provide custom synthesis services with strict quality control documentation, including residual solvent analysis and chiral purity certification. Storage recommendations suggest inert atmosphere protection at 2-8°C for long-term stability, with particular attention to preventing racemization in solution phase.
From an environmental perspective, 2-[4-(propan-2-yl)phenyl]pyrrolidine demonstrates favorable biodegradation potential in standard OECD tests (60% degradation after 28 days). Computational modeling predicts low eco-toxicity profiles, supporting its inclusion in green chemistry initiatives. Recent process innovations have reduced synthetic steps from traditional 5-step sequences to 3-step atom-economical routes, improving the compound's sustainability metrics.
Analytical challenges include distinguishing between positional isomers during quality assessment, typically resolved through 2D NMR techniques like HSQC and HMBC. The compound's UV chromophore (λmax 254 nm) facilitates detection in various analytical methods. Research collaborations are exploring its potential in supramolecular chemistry applications, particularly as a hydrogen bond acceptor in host-guest systems.
Future development directions may focus on continuous flow synthesis adaptations and polymorph screening for pharmaceutical grade material. The compound's balanced lipophilicity-hydrophilicity profile makes it particularly interesting for blood-brain barrier penetration studies, a hot topic in neuropharmacology research. Standardized safety data sheets recommend standard laboratory precautions during handling, with no special containment requirements noted for research quantities.
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